N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
“N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. The latter underwent ready cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative which was used as the key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine and pyran derivatives .Scientific Research Applications
Antimicrobial Applications
Research has explored the synthesis of compounds structurally related to N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide for their potential antimicrobial properties. For instance, a study by Raval, Naik, and Desai (2012) highlighted the microwave-assisted synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds with noted significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012). Similarly, Babu, Pitchumani, and Ramesh (2013) synthesized derivatives exhibiting notable antimicrobial activity against bacterial and fungal strains, underscoring the potential of such compounds in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).
Antianxiety and Antiarrhythmic Properties
A study conducted by Amr et al. (2010) synthesized novel thiophene derivatives, demonstrating significant antiarrhythmic, serotonin antagonist, and antianxiety activities, suggesting a potential therapeutic avenue for addressing various neurological and cardiovascular conditions (Amr et al., 2010).
Chemical Synthesis and Characterization
The structural diversity and functionalization of compounds related to this compound have been explored in various studies. For instance, research by Vasu et al. (2004) focused on the synthesis and characterization of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, providing insight into its crystal structure and potential applications in material science (Vasu et al., 2004).
Anticancer Potential
The cytotoxic activity of related compounds has been investigated, revealing potential anticancer applications. A study by Deady et al. (2005) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, demonstrating potent cytotoxicity against cancer cell lines, suggesting the therapeutic potential of such compounds in oncology (Deady et al., 2005).
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-10-6-7-12-16(8-10)27-20(17(12)18(21)24)22-19(25)15-9-13(23)11-4-2-3-5-14(11)26-15/h2-5,9-10H,6-8H2,1H3,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUHWFJMVLTSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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